Linoleyl linoleate
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Overview
Description
Linoleyl linoleate is a compound formed by the esterification of linoleic acid and linoleyl alcohol. It is a colorless to light yellow liquid with good stability and low volatility. This compound is insoluble in water but can be dissolved in organic solvents .
Mechanism of Action
Target of Action
Linoleyl linoleate, a derivative of linoleic acid, primarily targets the enzyme linoleoyl-CoA desaturase . This enzyme plays a crucial role in converting types of fatty acids, which are essential nutrients in the human body .
Mode of Action
Linoleoyl-CoA desaturase catalyzes the chemical reaction involving linoleoyl-CoA, an electron acceptor AH2, and O2 . The products of this reaction are gamma-linolenoyl-CoA, the reduction product A, and H2O . This interaction results in the conversion of linoleic acid to gamma-linolenic acid .
Biochemical Pathways
Linoleic acid, the precursor of this compound, is involved in several biochemical pathways. It is a precursor to arachidonic acid with elongation and unsaturation . Arachidonic acid is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These compounds play significant roles in various physiological processes, including inflammation and pain signaling.
Pharmacokinetics
It’s known that linoleic acid, from which this compound is derived, is typically insoluble in water but soluble in many organic solvents . This suggests that this compound may have similar properties, potentially affecting its bioavailability.
Result of Action
The action of this compound, through its interaction with linoleoyl-CoA desaturase, results in the production of gamma-linolenoyl-CoA . This compound is involved in various physiological processes, including inflammation and pain signaling . Additionally, linoleate has been shown to regulate the proinflammatory cytokine IL8 via the JNK and nuclear factor kappa B pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the activity of linoleoyl-CoA desaturase . Additionally, dietary intake and metabolism can influence the levels of linoleic acid and, by extension, this compound in the body
Biochemical Analysis
Biochemical Properties
Linoleyl linoleate participates in several biochemical reactions. It is a precursor to arachidonic acid (AA) with elongation and unsaturation . AA is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These interactions are crucial for the regulation of various cellular functions.
Cellular Effects
This compound has been shown to have protective effects against inflammation in hepatocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing changes in gene expression .
Metabolic Pathways
This compound is involved in the linoleic acid metabolic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleyl linoleate is typically synthesized through an esterification reaction between linoleic acid and linoleyl alcohol. The reaction is catalyzed by a suitable catalyst and carried out at an appropriate temperature and pressure .
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Linoleyl linoleate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, reducing double bonds to single bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as lipoxygenase.
Reduction: Common reagents include hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Common reagents include halogens or other electrophiles.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Halogenated esters or other substituted derivatives.
Scientific Research Applications
Linoleyl linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Linoleyl linoleate can be compared with other similar compounds, such as:
Linoleic acid: A polyunsaturated omega-6 fatty acid with similar chemical properties but different biological activities.
Linolenic acid: An omega-3 fatty acid with different double bond positions and distinct health benefits.
Linalool: A monoterpene alcohol with different structural features and applications in the fragrance industry.
Uniqueness: this compound is unique due to its combination of linoleic acid and linoleyl alcohol, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
17673-62-0 |
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Molecular Formula |
C36H64O2 |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
octadeca-9,12-dienyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |
InChI Key |
BWPODKUVJMQURN-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Synonyms |
LINOLEYL LINOLEATE |
Origin of Product |
United States |
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